molecular formula C3H6O2S2 B15060693 Methyl 2,2-bis(sulfanyl)acetate

Methyl 2,2-bis(sulfanyl)acetate

Cat. No.: B15060693
M. Wt: 138.21 g/mol
InChI Key: ZDDGKXNSRNLVEB-UHFFFAOYSA-N
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Description

Methyl dithioacetate is an organosulfur compound with the chemical formula C₃H₆S₂ . It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of sulfur atoms. This compound is used as an intermediate in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dithioacetate can be synthesized through the reaction of methyl acetate with hydrogen sulfide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:

CH₃COOCH₃+H₂SCH₃C(SH)SCH₃+H₂O\text{CH₃COOCH₃} + \text{H₂S} \rightarrow \text{CH₃C(SH)SCH₃} + \text{H₂O} CH₃COOCH₃+H₂S→CH₃C(SH)SCH₃+H₂O

Industrial Production Methods

In an industrial setting, methyl dithioacetate is produced using a continuous flow reactor where methyl acetate and hydrogen sulfide are introduced in a controlled manner. The reaction mixture is then passed through a series of distillation columns to purify the product. The process ensures high yield and purity of methyl dithioacetate.

Chemical Reactions Analysis

Types of Reactions

Methyl dithioacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various organosulfur compounds depending on the nucleophile used.

Scientific Research Applications

Methyl dithioacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds.

    Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl dithioacetate involves its reactivity with nucleophiles and electrophiles. The sulfur atoms in the compound can form strong bonds with various molecular targets, leading to the formation of new compounds. This reactivity is exploited in organic synthesis to create a wide range of products.

Comparison with Similar Compounds

Methyl dithioacetate is similar to other dithioesters such as ethyl dithioacetate and propyl dithioacetate. it is unique due to its specific reactivity and the types of products it can form. Similar compounds include:

  • Ethyl dithioacetate
  • Propyl dithioacetate
  • Methyl monothioacetate

These compounds share similar chemical properties but differ in their reactivity and applications.

Properties

Molecular Formula

C3H6O2S2

Molecular Weight

138.21 g/mol

IUPAC Name

methyl 2,2-bis(sulfanyl)acetate

InChI

InChI=1S/C3H6O2S2/c1-5-2(4)3(6)7/h3,6-7H,1H3

InChI Key

ZDDGKXNSRNLVEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(S)S

Origin of Product

United States

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